molecular formula C10H14IN B13989382 4-Iodo-2-isopropyl-6-methylaniline

4-Iodo-2-isopropyl-6-methylaniline

Cat. No.: B13989382
M. Wt: 275.13 g/mol
InChI Key: XXYLLNHTOYKGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-isopropyl-6-methylaniline is an organic compound with the molecular formula C10H14IN. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with iodine, isopropyl, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-isopropyl-6-methylaniline typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Friedel-Crafts Acylation:

    Reduction: Conversion of the acyl group to an alkane using Clemmensen reduction or similar methods.

    Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric and sulfuric acids.

    Reduction of Nitro Group: Conversion of the nitro group to an amine using reducing agents like iron and hydrochloric acid.

    Halogenation: Introduction of the iodine atom using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-isopropyl-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other nucleophiles like hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia under suitable conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of deiodinated aniline derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

4-Iodo-2-isopropyl-6-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-2-isopropyl-6-methylaniline involves its interaction with various molecular targets. The iodine atom and the amine group play crucial roles in its reactivity. The compound can form hydrogen bonds, participate in electrophilic aromatic substitution reactions, and interact with enzymes and receptors in biological systems. These interactions can lead to changes in molecular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-methylaniline: Similar structure but lacks the isopropyl group.

    2-Iodoaniline: Similar structure but lacks the methyl and isopropyl groups.

    4-Iodoaniline: Similar structure but lacks the methyl and isopropyl groups.

Uniqueness

4-Iodo-2-isopropyl-6-methylaniline is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its simpler analogs .

Properties

Molecular Formula

C10H14IN

Molecular Weight

275.13 g/mol

IUPAC Name

4-iodo-2-methyl-6-propan-2-ylaniline

InChI

InChI=1S/C10H14IN/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3

InChI Key

XXYLLNHTOYKGFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.